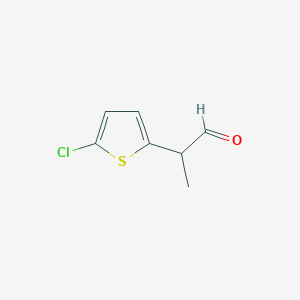

2-(5-Chlorothiophen-2-yl)propanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClOS |

|---|---|

Molecular Weight |

174.65 g/mol |

IUPAC Name |

2-(5-chlorothiophen-2-yl)propanal |

InChI |

InChI=1S/C7H7ClOS/c1-5(4-9)6-2-3-7(8)10-6/h2-5H,1H3 |

InChI Key |

PUIHTJFBVLVMKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=CC=C(S1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Chlorothiophen 2 Yl Propanal

Direct Synthetic Approaches

Direct synthetic approaches to 2-(5-Chlorothiophen-2-yl)propanal would ideally involve the formation of the propanal side-chain in a single step from a readily available thiophene (B33073) derivative. One such hypothetical approach could be the hydroformylation of a suitable 2-vinyl-5-chlorothiophene precursor. However, the more common and documented methods typically involve the modification of a pre-existing functional group on the thiophene ring.

Another direct approach could be the α-arylation of propanal itself. This would involve the coupling of a propanal enolate or its equivalent with a 5-chlorothiophene derivative bearing a suitable leaving group. While palladium-catalyzed α-arylation of aldehydes is a known transformation, its application to halogenated thiophenes for the synthesis of this specific propanal derivative is not widely documented in readily available literature.

Precursor-Based Synthesis Pathways

The synthesis of this compound is more practically achieved through multi-step sequences starting from functionalized thiophene precursors. These pathways offer greater control over the regiochemistry and final structure of the target molecule.

Functionalization from Halogenated Thiophene Derivatives

A common strategy in thiophene chemistry is to start with a halogenated derivative and introduce the desired side-chains through cross-coupling or substitution reactions. The synthesis of this compound can be envisioned to start from 2-bromo-5-chlorothiophene. This precursor can undergo a variety of organometallic coupling reactions. For instance, a Suzuki-Miyaura cross-coupling reaction with a suitable boron-containing propanal synthon could be employed. nih.govd-nb.info The reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with aryl boronic acids has been reported, demonstrating the feasibility of Suzuki coupling on this ring system. d-nb.info

Alternatively, a Grignard reagent could be formed from 2-bromo-5-chlorothiophene, which could then react with a suitable electrophile to introduce the propanal moiety. However, the generation and subsequent reaction of Grignard reagents can be sensitive to the presence of other functional groups.

Propanal-Based Coupling and Derivatization Strategies

A highly plausible and versatile route to this compound begins with the readily available precursor, 5-chlorothiophene-2-carboxaldehyde. sigmaaldrich.com This aldehyde can be converted to the target propanal through a two-step sequence involving an olefination reaction followed by reduction.

A widely used olefination method is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.org In this reaction, 5-chlorothiophene-2-carboxaldehyde would be treated with a stabilized phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base. enamine.netwikipedia.org This reaction typically yields an α,β-unsaturated ester. Subsequent reduction of the carbon-carbon double bond and reduction of the ester to an aldehyde would furnish the desired this compound. The HWE reaction is known for its high E-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org

The general scheme for this approach is as follows:

Step 1: Horner-Wadsworth-Emmons Olefination

5-Chlorothiophene-2-carboxaldehyde + (EtO)2P(O)CH2CO2Et → Ethyl 3-(5-chlorothiophen-2-yl)acrylate

Step 2: Reduction

Ethyl 3-(5-chlorothiophen-2-yl)acrylate → this compound

The reduction of the unsaturated ester to the saturated aldehyde can be achieved through various methods, potentially involving a one-pot procedure or a sequence of reduction and oxidation state adjustment.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation. Both organometallic and phase-transfer catalysis present potential applications in the synthesis of this compound.

Application of Organometallic Catalysis

Organometallic catalysis is particularly relevant for the precursor-based pathways involving cross-coupling reactions. As mentioned, the Suzuki-Miyaura cross-coupling, which utilizes a palladium catalyst, is a powerful tool for forming carbon-carbon bonds between aryl halides and organoboron compounds. nih.govd-nb.info The synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium-catalyzed Suzuki cross-coupling reactions has been successfully demonstrated, highlighting the utility of this approach for functionalizing the thiophene ring at the 5-position. d-nb.infonih.gov

The synthesis of thiophene-2-carboxaldehyde itself can be achieved through methods such as the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride and dimethylformamide. wikipedia.orgorgsyn.orgchembk.com While this is a stoichiometric reaction, it underscores the importance of phosphorus-based reagents in thiophene chemistry.

Role of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in two immiscible phases. In the context of synthesizing this compound, PTC could be particularly useful in the alkylation of a thiophene derivative. For instance, if a precursor such as 2-(5-chlorothiophen-2-yl)acetonitrile (B3052581) were available, its α-alkylation with a methyl halide under phase-transfer conditions could provide a route to the propanal precursor after hydrolysis of the nitrile.

The general principle of PTC involves a catalyst, often a quaternary ammonium (B1175870) salt, that transports a reactant from the aqueous phase to the organic phase where the reaction occurs. This methodology can enhance reaction rates and yields, and often allows for the use of milder reaction conditions. While specific applications of PTC for the direct synthesis of this compound are not extensively documented, its utility in the alkylation of activated C-H bonds makes it a plausible strategy to explore.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. nih.govjk-sci.com The application of these principles is crucial for developing sustainable and economically viable manufacturing processes. This involves a critical evaluation of existing methods and the innovation of new pathways that prioritize environmental benignity. eurekaselect.com

Key green chemistry considerations in the synthesis of this compound include maximizing atom economy, employing catalytic reagents over stoichiometric ones, using safer solvents, and improving energy efficiency. jk-sci.comwikipedia.org

Atom Economy

A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgucla.edu Many traditional synthetic routes exhibit poor atom economy due to the use of stoichiometric reagents and protecting groups, which generate significant waste. nih.govlibretexts.org

For instance, a conventional approach to a 2-arylpropanal might involve a Friedel-Crafts acylation followed by transformations that could include reagents like lithium aluminum hydride for reduction or chromium-based reagents for oxidation. wikipedia.org Such pathways generate substantial inorganic waste that requires costly disposal. libretexts.org A greener approach would favor addition or condensation reactions where most or all of the atoms from the reactants are integrated into the product. jk-sci.comnih.gov

Catalysis vs. Stoichiometric Reagents

The shift from stoichiometric to catalytic reagents is a cornerstone of green synthesis. Catalytic processes reduce waste as the catalyst is used in small amounts and can often be recycled and reused. rsc.org

In the context of synthesizing this compound, a key step is likely the oxidation of the corresponding alcohol, 2-(5-chlorothiophen-2-yl)propan-1-ol. Traditional methods often employ stoichiometric oxidants like pyridinium (B92312) chlorochromate (PCC) or reagents for a Swern oxidation, which have low atom economy and produce toxic byproducts. ucla.edu

Green alternatives focus on catalytic oxidation using molecular oxygen (from air) as the ultimate oxidant, producing only water as a byproduct. amazonaws.comresearchgate.net Several catalytic systems are effective for the selective oxidation of primary alcohols to aldehydes:

TEMPO-based Catalysts: Systems using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a co-catalyst like copper or ruthenium can efficiently oxidize alcohols to aldehydes. amazonaws.comscilit.com The TEMPO/CuCl system, for example, is effective for oxidizing activated alcohols and can function in less hazardous solvents. amazonaws.com

Palladium Catalysts: Water-soluble palladium(II) complexes have been developed as stable, recyclable catalysts for the aerobic oxidation of a wide range of alcohols into aldehydes and ketones. researchgate.net These reactions can be performed in aqueous systems, further enhancing their green credentials. researchgate.net

Inorganic-Ligand Supported Copper Catalysis: Robust and inexpensive copper catalysts supported by inorganic ligands can promote the aerobic oxidation of alcohols with high efficiency and selectivity, avoiding the need for complex organic ligands or co-catalysts. rsc.org

Solvent Selection and Energy Efficiency

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or ionic liquids. dcu.iespectrochem.in For thiophene derivative synthesis, methods have been developed using greener solvents like ethanol (B145695) or even proceeding under solvent-free conditions. acs.orgnih.gov

Ionic liquids, which are salts with low melting points, are particularly noteworthy for their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. dcu.ie Their use as a medium for reactions can facilitate product separation and catalyst recycling. dcu.ie

Energy consumption is another critical factor. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields in significantly shorter times compared to conventional heating. researchgate.netnih.govnih.gov This not only saves energy but can also minimize the formation of side products. derpharmachemica.com Solvent-free, microwave-assisted Suzuki couplings, for instance, represent a rapid and environmentally friendly method for preparing thiophene oligomers. acs.orgresearchgate.net

The following interactive table compares a hypothetical traditional synthetic route to this compound with a potential greener route designed according to the principles discussed.

Interactive Table: Comparison of Synthetic Routes

| Step | Traditional Route | Greener Route Design | Green Chemistry Considerations |

|---|---|---|---|

| 1. Acylation | Friedel-Crafts acylation of 2-chlorothiophene (B1346680) with propanoyl chloride and stoichiometric AlCl₃ in CH₂Cl₂. | Catalytic acylation using a solid acid catalyst (e.g., Zeolite) or direct coupling reaction. | Traditional: Low atom economy, generates large amounts of Al-based waste, uses hazardous chlorinated solvent. Greener: High atom economy, uses recyclable catalyst, avoids hazardous reagents and solvents. |

| 2. Reduction | Reduction of the ketone using NaBH₄ in methanol. | Catalytic transfer hydrogenation using a recyclable metal catalyst and a benign hydrogen donor (e.g., formic acid). | Traditional: Generates borate (B1201080) waste. Greener: Higher atom economy, avoids stoichiometric metal hydrides. |

| 3. Oxidation | Oxidation of the alcohol using PCC or Swern oxidation in CH₂Cl₂. | Catalytic aerobic oxidation using a TEMPO/Cu or Pd catalyst with O₂ as the oxidant, potentially in water or under solvent-free, microwave-assisted conditions. amazonaws.comresearchgate.netacs.org | Traditional: Very poor atom economy, uses stoichiometric heavy-metal reagents, generates toxic waste. Greener: Excellent atom economy, uses air as the oxidant, produces water as the only byproduct, reduces energy use. rsc.orgresearchgate.net |

By integrating principles such as catalytic reactions, the use of benign solvents, and energy-efficient methods, the synthesis of this compound can be redesigned to be significantly more sustainable and environmentally responsible.

Reactivity Profiles and Transformational Chemistry of 2 5 Chlorothiophen 2 Yl Propanal

Aldehyde Moiety Reactivity

The aldehyde group is a primary site for a variety of chemical transformations, making it a versatile handle for molecular elaboration.

The electrophilic carbon atom of the aldehyde group is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a tetrahedral intermediate, which is then protonated to yield the final product. The general mechanism involves the nucleophile adding to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Key examples of nucleophilic addition reactions at the aldehyde of 2-(5-chlorothiophen-2-yl)propanal include:

Grignard Reactions: Treatment with organomagnesium halides (Grignard reagents) leads to the formation of secondary alcohols. The reaction introduces a new carbon-carbon bond.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the aldehyde to form secondary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) yields a cyanohydrin, which is a valuable intermediate for the synthesis of alpha-hydroxy acids and amino acids.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, providing a powerful method for C=C bond formation.

Interactive Table: Nucleophilic Addition Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methylmagnesium bromide (CH3MgBr) followed by H3O+ | 1-(5-Chlorothiophen-2-yl)propan-2-ol |

| This compound | Sodium cyanide (NaCN) followed by HCl | 2-Hydroxy-3-(5-chlorothiophen-2-yl)butanenitrile |

| This compound | (Triphenylphosphoranylidene)methane (Ph3P=CH2) | 2-(5-Chlorothiophen-2-yl)-1-propene |

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can transform the propanal moiety into a propanoic acid derivative. A relevant industrial process involves the oxidation of a similar compound, 5-chloro-2-thiophenecarboxaldehyde, to 5-chlorothiophene-2-carboxylic acid using sodium hypochlorite (B82951) generated in situ. google.com Another method utilizes dilute nitric acid with a sodium nitrite (B80452) catalyst. google.com These methods are indicative of the pathways available for the oxidation of this compound.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-(5-chlorothiophen-2-yl)propan-1-ol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). youtube.com Stronger reducing agents like lithium aluminum hydride (LiAlH4) would also effect this transformation. youtube.com

Interactive Table: Oxidation and Reduction Reactions

| Starting Material | Reagent/Conditions | Product | Transformation Type |

|---|---|---|---|

| This compound | Potassium permanganate (B83412) (KMnO4) | 2-(5-Chlorothiophen-2-yl)propanoic acid | Oxidation |

| This compound | Sodium borohydride (NaBH4) | 2-(5-Chlorothiophen-2-yl)propan-1-ol | Reduction |

The aldehyde functionality can participate in condensation reactions with nucleophiles, typically those containing a primary amino group, to form a C=N double bond. A common example is the reaction with primary amines to form imines (Schiff bases). These reactions are often catalyzed by acid and involve the formation of a hemiaminal intermediate followed by dehydration. Condensation reactions of various aldehydes with 2-aminothiophenols are known to produce benzothiazoles, illustrating the general reactivity of aldehydes in such transformations. mdpi.com

Thiophene (B33073) Ring Functionalization and Electrophilic/Nucleophilic Substitutions

The thiophene ring is an aromatic heterocycle that can undergo substitution reactions. The presence of both a chloro and a 2-propanal substituent significantly influences its reactivity. The aldehyde group, being electron-withdrawing, deactivates the thiophene ring towards electrophilic aromatic substitution. nih.gov This deactivating effect makes reactions like nitration, halogenation, and Friedel-Crafts acylation more difficult compared to unsubstituted thiophene. Conversely, the electron-withdrawing nature of the aldehyde may render the ring more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the substituent.

Halogen Atom Reactivity on the Thiophene Ring

The chlorine atom attached to the thiophene ring at the 5-position is generally unreactive towards nucleophilic substitution under standard conditions. However, its replacement can be achieved through transition-metal-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki, Stille, or Negishi couplings could be employed to replace the chlorine with various alkyl, aryl, or vinyl groups, provided a suitable catalyst system is used. The reactivity of the chlorine atom can be influenced by the electronic nature of other substituents on the thiophene ring.

Stereochemical Considerations in Reactions Involving this compound

The this compound molecule possesses a stereocenter at the carbon atom alpha to the aldehyde group (C2 of the propanal chain). This means the compound is chiral and can exist as a pair of enantiomers. Any reaction that does not involve breaking a bond at this stereocenter will proceed with retention of configuration.

However, reactions involving the aldehyde group can have significant stereochemical implications. The attack of a nucleophile on the prochiral carbonyl carbon will lead to the formation of a new stereocenter. Since the starting material is chiral, the transition states leading to the two possible diastereomeric products will not be of equal energy. This will result in a diastereoselective reaction, where one diastereomer is formed in excess. The degree of diastereoselectivity will depend on the nature of the nucleophile, the solvent, and the reaction conditions, with steric hindrance often playing a key role in dictating the facial selectivity of the nucleophilic attack.

Design and Synthesis of Derivatives and Analogues of 2 5 Chlorothiophen 2 Yl Propanal

Synthesis of Heterocyclic Systems Incorporating the 5-Chlorothiophen-2-yl Moiety

The aldehyde functional group of 2-(5-Chlorothiophen-2-yl)propanal is a key synthon for the construction of various heterocyclic rings. Several classical and modern synthetic reactions can be employed to incorporate the 5-chlorothiophen-2-yl moiety into new cyclic frameworks.

Pyridine (B92270) and Dihydropyridine (B1217469) Synthesis: The Hantzsch dihydropyridine synthesis is a well-established multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate. libretexts.orgajgreenchem.com Utilizing this compound in this reaction would yield 1,4-dihydropyridine (B1200194) derivatives bearing the substituted thiophene (B33073) ring at the 4-position. These products can subsequently be oxidized to the corresponding pyridine derivatives. libretexts.org Studies have shown that using thiophene carboxaldehydes in Hantzsch reactions, often under green conditions, can produce bioactive dihydropyridine derivatives in good yields. chemguide.co.uksci-hub.secommonorganicchemistry.com

Pyrimidine (B1678525) Synthesis: Pyrimidine rings can be synthesized through various condensation reactions. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and urea (B33335) or thiourea, is a prominent method. libretexts.org By employing this compound as the aldehyde component, dihydropyrimidinones or their thio-analogues containing the 5-chlorothiophen-2-yl group can be prepared. These reactions are often catalyzed by acids. libretexts.org Other methods for pyrimidine synthesis involve the [3+3] or [2+1+1+1+1] cycloaddition strategies, which can also utilize aldehydes as key building blocks. nih.govbritannica.com

Thiophene Synthesis (Gewald Reaction): The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base. nih.govuni.lu While the starting material already contains a thiophene ring, the aldehyde group can participate in a Gewald reaction to construct a second, different thiophene ring, leading to complex bithiophene-like structures. The reaction proceeds via an initial Knoevenagel condensation of the aldehyde with the α-cyanoester. nih.govchemsrc.com

Pyrido[2,3-d]pyrimidine Synthesis: More complex fused heterocyclic systems can also be accessed. For instance, pyrido[2,3-d]pyrimidines can be synthesized via a three-component reaction involving an aldehyde, an aminopyrimidine, and an alkyl nitrile, often in aqueous media. masterorganicchemistry.com Using this compound in such reactions would lead to novel, highly functionalized fused heterocyclic compounds.

Preparation of Chalcone (B49325) and Related α,β-Unsaturated Carbonyl Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and possess a range of biological activities. They are classically synthesized via the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). scispace.comchemicalbook.comgoogle.com

The aldehyde group of this compound makes it an ideal substrate for this reaction. Condensation with various substituted acetophenones can generate a library of chalcone analogues. The general reaction involves the deprotonation of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone. google.com Research has demonstrated the successful Claisen-Schmidt condensation of similar compounds, such as 5-chloro-2-acetyl thiophene with aromatic aldehydes, highlighting the feasibility of this approach. These resulting chalcones, which are α,β-unsaturated carbonyl compounds, can then serve as precursors for other heterocycles like pyrazolines and pyrimidines through reactions with reagents like hydrazine (B178648) hydrate (B1144303) or urea.

Table 1: Potential Chalcone Derivatives from this compound

| Reactant (Acetophenone Derivative) | Resulting Chalcone Derivative Name | Potential Substituent (R) on Phenyl Ring |

|---|---|---|

| Acetophenone | 1-Phenyl-3-[2-(5-chlorothiophen-2-yl)prop-1-en-1-yl]methanone | -H |

| 4'-Hydroxyacetophenone | 1-(4-Hydroxyphenyl)-3-[2-(5-chlorothiophen-2-yl)prop-1-en-1-yl]methanone | 4-OH |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-[2-(5-chlorothiophen-2-yl)prop-1-en-1-yl]methanone | 4-OCH₃ |

| 4'-Nitroacetophenone | 1-(4-Nitrophenyl)-3-[2-(5-chlorothiophen-2-yl)prop-1-en-1-yl]methanone | 4-NO₂ |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-[2-(5-chlorothiophen-2-yl)prop-1-en-1-yl]methanone | 4-Cl |

Propane-2-ol and Other Chain-Extended Derivatives

Modification of the propanal side chain offers another avenue for creating analogues. This includes reduction of the aldehyde to an alcohol and extension of the carbon chain.

Reduction to Alcohol: The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 2-(5-Chlorothiophen-2-yl)propan-1-ol . It is important to note that reduction of the propanal will yield a propan-1-ol derivative, not a propan-2-ol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. chemguide.co.uknih.gov Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is also a viable method, although care must be taken to avoid reduction of the thiophene ring, which can sometimes occur under harsh conditions. nih.govbritannica.comnih.gov The choice of reducing agent can be crucial for chemoselectivity, especially if other reducible functional groups are present. commonorganicchemistry.com

Chain-Extended Derivatives: The Wittig reaction is a powerful method for extending the carbon chain by converting aldehydes into alkenes. This reaction utilizes a phosphorus ylide (Wittig reagent), which reacts with the aldehyde to form a C=C double bond. By choosing different Wittig reagents (Ph₃P=CHR), a variety of alkene derivatives of this compound can be synthesized. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the nature of the ylide and the reaction conditions. Other olefination reactions can also be employed for this purpose.

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating portions of each starting material. The aldehyde functionality makes this compound an excellent candidate for several important MCRs.

Hantzsch Dihydropyridine Synthesis: As mentioned previously, this four-component reaction between an aldehyde, a β-ketoester (2 equiv.), and ammonia is a cornerstone of MCR chemistry for producing 1,4-dihydropyridines. libretexts.orgajgreenchem.comcommonorganicchemistry.com

Biginelli Reaction: This three-component reaction of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) provides direct access to dihydropyrimidinones (DHPMs). libretexts.org Using this compound would generate DHPMs with the thiophene moiety, which are of interest in medicinal chemistry.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is one of the most versatile MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate. This allows for the rapid generation of a large library of complex, peptide-like molecules from this compound.

Povarov Reaction: This is a formal [4+2] cycloaddition reaction for the synthesis of tetrahydroquinolines, typically involving an aniline, an aldehyde, and an electron-rich alkene.

The use of this compound in these MCRs allows for the creation of significant molecular complexity and diversity in a single, atom-economical step.

Diversity-Oriented Synthesis Strategies for Novel Analogues

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at producing collections of structurally diverse small molecules, often inspired by natural products. The goal is to explore chemical space efficiently by creating molecules with varied skeletons and stereochemistry, rather than just varying substituents on a single scaffold. sci-hub.se

This compound is an excellent starting point for a DOS campaign due to its multiple reactive sites:

The Aldehyde Group: This serves as a key functional handle for a multitude of transformations, including those mentioned in the previous sections (heterocycle formation, chalcone synthesis, reduction, Wittig olefination, and various MCRs).

The Thiophene Ring: The chlorine atom and the hydrogen atoms on the thiophene ring can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce appendage diversity.

The α-Carbon: The presence of a methyl group alpha to the carbonyl creates a chiral center, allowing for stereoselective reactions to generate stereochemically diverse libraries.

A DOS strategy could involve a "build/couple/pair" approach. In the build phase, the starting aldehyde is created. In the couple phase, the aldehyde is reacted with a diverse set of partners through various reactions (e.g., Wittig, MCRs). In the pair phase, subsequent intramolecular reactions could be used to generate novel polycyclic scaffolds. This approach allows for the rapid generation of diverse and complex molecules from a single, readily accessible starting material.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 2 5 Chlorothiophen 2 Yl Propanal and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and fingerprint of a molecule. For 2-(5-Chlorothiophen-2-yl)propanal, the vibrational modes can be predicted by analyzing the spectra of related compounds, such as 2-acetyl-5-chlorothiophene (B429048) and other substituted thiophenes.

The FT-IR and Raman spectra of these molecules are characterized by several key vibrational modes. The thiophene (B33073) ring itself exhibits characteristic C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring usually appear in the 1550-1400 cm⁻¹ range. rsc.org The presence of a chlorine substituent on the thiophene ring will influence the positions of these bands due to its electron-withdrawing nature and mass. The C-S stretching modes of the thiophene ring are typically found between 850 and 600 cm⁻¹. rsc.org

A crucial vibration for this compound is the C=O stretch of the aldehyde group. In similar aldehyde-containing thiophene derivatives, this band is strong and appears in the region of 1700-1660 cm⁻¹. For instance, the C=O stretching frequency in thiophene-2-carbaldehyde (B41791) is reported at 1665 cm⁻¹. researchgate.net The adjacent C-H stretching vibration of the aldehyde group is also a key marker, typically found as a pair of weak to medium bands in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions.

The aliphatic C-H stretching and bending vibrations of the propanal side chain will also be present. The methyl and methine C-H stretching vibrations are expected in the 2980-2870 cm⁻¹ range, while bending vibrations will appear at lower frequencies.

Interactive Data Table: Predicted Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Thiophene Ring | C-H Stretch | 3100-3000 | FT-IR, Raman |

| Thiophene Ring | C=C Stretch | 1550-1400 | FT-IR, Raman |

| Thiophene Ring | C-S Stretch | 850-600 | FT-IR, Raman |

| Aldehyde | C=O Stretch | 1700-1660 | FT-IR |

| Aldehyde | C-H Stretch | 2850-2800, 2750-2700 | FT-IR |

| Propanal Side Chain | C-H Stretch | 2980-2870 | FT-IR, Raman |

| Thiophene Ring | C-Cl Stretch | 800-600 | FT-IR, Raman |

Studies on related chalcones derived from 2-acetyl-5-chlorothiophene have utilized FT-IR and Raman spectroscopy, often in conjunction with Density Functional Theory (DFT) calculations, to assign vibrational modes with high accuracy. These studies provide a robust framework for interpreting the spectra of new derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the aldehyde proton, and the protons of the propanal side chain. The two protons on the thiophene ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing chloro and aldehyde groups. Generally, thiophene protons resonate in the range of δ 6.5-8.0 ppm. rsc.org The aldehyde proton is highly deshielded and is expected to appear as a doublet at a downfield chemical shift, typically between δ 9.5 and 10.5 ppm, due to coupling with the adjacent methine proton. The methine proton of the propanal group will likely appear as a multiplet, coupled to both the aldehyde proton and the methyl protons. The methyl protons would appear as a doublet at a more upfield position.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing in the δ 185-200 ppm region. The carbons of the thiophene ring will have chemical shifts influenced by the substituents. The carbon atom attached to the chlorine (C5) will be significantly affected, as will the carbon bearing the propanal side chain (C2). The chemical shifts of substituted thiophenes can be estimated using substituent chemical shift (SCS) parameters. stenutz.euoup.com The carbons of the propanal side chain will appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H3 | 6.8 - 7.2 (d) | 125 - 130 |

| Thiophene H4 | 7.0 - 7.5 (d) | 130 - 135 |

| Aldehyde CH | 9.5 - 10.5 (d) | 185 - 200 |

| Propanal CH | 3.5 - 4.0 (m) | 45 - 55 |

| Propanal CH₃ | 1.2 - 1.5 (d) | 15 - 25 |

| Thiophene C2 | - | 140 - 150 |

| Thiophene C5 | - | 128 - 135 |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the sum of the atomic masses of its constituent atoms. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the propanal side chain, and cleavage of the thiophene ring. Common fragmentation pathways for similar compounds include α-cleavage at the carbonyl group and various rearrangements. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

For crystalline derivatives of this compound, single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound itself is publicly available, studies on related compounds, such as chalcones derived from 2-acetyl-5-chlorothiophene, have been reported. stenutz.eu For example, a derivative, (2E)-1-(5-chlorothiophen-2-yl)-3-{4-[(E)-2-phenylethenyl]phenyl}prop-2-en-1-one, was found to crystallize in the triclinic space group P-1. stenutz.eu Such studies reveal the planarity of the thiophene ring and the conformation of the side chains.

In a hypothetical crystal structure of a derivative of this compound, one would expect to observe intermolecular interactions such as C-H···O hydrogen bonds involving the aldehyde oxygen, and potentially π-π stacking interactions between the thiophene rings. The chlorine atom could also participate in halogen bonding.

Interactive Data Table: Example Crystallographic Data for a Thiophene Derivative (Thiophene-2-carbaldehyde 2,4-dinitrophenylhydrazone) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8994 (17) |

| b (Å) | 9.520 (3) |

| c (Å) | 25.708 (8) |

| β (°) | 92.71 (2) |

| Volume (ų) | 1197.7 (7) |

| Z | 4 |

This data for a related aldehyde derivative illustrates the type of precise structural information that can be obtained from XRD analysis.

Computational and Theoretical Investigations of 2 5 Chlorothiophen 2 Yl Propanal

Quantum Chemical Calculations (e.g., DFT, HF, MP2)

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. Methods like Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are commonly employed to determine optimized geometries, electronic structures, and vibrational frequencies.

The conformational landscape of 2-(5-chlorothiophen-2-yl)propanal is determined by the rotational barriers around the single bonds connecting the propanal side chain to the thiophene (B33073) ring. The orientation of the aldehyde group relative to the thiophene ring is of particular interest. Theoretical studies on similar 2-substituted thiophenes suggest that the most stable conformers are typically planar, with the substituent oriented either syn or anti with respect to the sulfur atom of the thiophene ring.

For this compound, it is anticipated that the two most stable conformers would involve the aldehyde group being either syn or anti to the ring's sulfur atom. The relative energies of these conformers would be influenced by steric hindrance between the propanal group and the chlorine atom, as well as electronic interactions. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to determine the optimized geometries and relative stabilities of these conformers.

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-S Bond Length (Thiophene Ring) | ~1.72 Å |

| C=C Bond Length (Thiophene Ring) | ~1.37 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C (Ring-Side Chain) Bond Length | ~1.47 Å |

| C=O Bond Length (Aldehyde) | ~1.21 Å |

The electronic properties of this compound are dictated by the interplay between the electron-rich thiophene ring, the electron-withdrawing chlorine atom, and the aldehyde group. Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is expected to be localized primarily on the thiophene ring, indicating its role as an electron donor in chemical reactions. The LUMO is likely to be centered on the propanal side chain, specifically the C=O bond, making it susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution and intramolecular interactions. The analysis would likely reveal significant delocalization of electron density within the thiophene ring and charge transfer interactions between the ring and the substituents.

Table 2: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Dipole Moment | ~ 2.5 D |

| Natural Charge on Chlorine Atom | ~ -0.15 e |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, one can predict the positions of absorption bands corresponding to specific molecular motions. Potential Energy Distribution (PED) analysis further allows for the precise assignment of these frequencies to stretching, bending, and torsional modes of the molecule.

For this compound, key vibrational modes would include the C-H stretching of the thiophene ring and the aldehyde group, the C=O stretching of the aldehyde, the C-S stretching of the ring, and the C-Cl stretching. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aldehyde C-H Stretch | ~2850 cm⁻¹ |

| Thiophene C-H Stretch | ~3100 cm⁻¹ |

| C=O Stretch | ~1700 cm⁻¹ |

| Thiophene Ring Stretch | ~1400-1500 cm⁻¹ |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations focus on single molecules, molecular dynamics (MD) simulations can model the behavior of a large ensemble of molecules over time. MD simulations could be used to study the bulk properties of this compound, such as its diffusion coefficient, viscosity, and radial distribution functions. These simulations would rely on a force field, a set of parameters that describe the potential energy of the system as a function of atomic positions.

MD simulations would also be invaluable for investigating intermolecular interactions. For this compound, these interactions would be a combination of dipole-dipole interactions due to the polar aldehyde and C-Cl bonds, and van der Waals interactions. The simulations could reveal how these molecules pack in the liquid or solid state and could be used to understand its solvation in different solvents.

Theoretical Studies on Structure-Reactivity and Structure-Property Relationships

Theoretical studies can establish relationships between the molecular structure of this compound and its expected reactivity and properties. For instance, the calculated HOMO and LUMO energies can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

The electrophilic and nucleophilic character of different atomic sites can be quantified using Fukui functions or the dual descriptor, which are derived from conceptual DFT. These calculations would likely confirm the aldehyde carbon as a primary site for nucleophilic attack and the thiophene ring as a site for electrophilic substitution. Such theoretical reactivity indices are crucial for predicting the outcomes of chemical reactions and for designing new synthetic pathways.

Applications of 2 5 Chlorothiophen 2 Yl Propanal in Synthetic Chemistry and Material Science

Role as a Key Organic Intermediate in Complex Molecule Construction

The aldehyde functional group in 2-(5-chlorothiophen-2-yl)propanal serves as a reactive handle for a multitude of organic transformations, positioning it as a valuable intermediate in the synthesis of complex molecules, particularly those with pharmaceutical interest. The chlorothiophene moiety is a key structural feature in several biologically active compounds. nih.gov For instance, the related compound 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban. google.comgoogleapis.com

The propanal side chain allows for various synthetic manipulations, including:

Reductive Amination: To introduce amine functionalities, leading to the formation of novel substituted thiophene-based ligands or building blocks for medicinal chemistry.

Aldol (B89426) and Knoevenagel Condensations: To form carbon-carbon bonds and construct larger, more elaborate molecular scaffolds.

Wittig and Horner-Wadsworth-Emmons Reactions: To introduce double bonds with control over stereochemistry, a common strategy in the synthesis of natural products and their analogs.

Oxidation: To form the corresponding carboxylic acid, 2-(5-chlorothiophen-2-yl)propanoic acid, which can then be used in amide or ester couplings.

The synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry, often relies on key intermediates that can undergo cyclization reactions. nih.govfrontiersin.orgnih.gov The reactivity of the aldehyde in this compound makes it a plausible precursor for the synthesis of fused thiophene (B33073) heterocycles or for incorporation into larger heterocyclic systems.

A representative example of the utility of a related thiophene aldehyde is the one-pot synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde, which proceeds through the formation of 5-chloro-2-thiophenecarboxaldehyde as an intermediate. google.com This highlights the industrial relevance of functionalized chlorothiophenes.

| Reaction Type | Potential Product Class | Significance |

| Reductive Amination | Thiophene-containing amines | Precursors for bioactive molecules and ligands |

| Aldol Condensation | β-hydroxy aldehydes/ketones | Building blocks for polyketide-like structures |

| Knoevenagel Condensation | α,β-unsaturated compounds | Intermediates for Michael additions and further functionalization |

| Wittig Reaction | Substituted alkenes | Synthesis of complex natural and unnatural products |

| Oxidation | Thiophene-containing carboxylic acids | Intermediates for amide and ester synthesis (e.g., in pharmaceuticals) |

Table 1: Potential Synthetic Transformations of this compound

Utilization in Ligand Design and Coordination Chemistry for Catalytic Systems

The thiophene nucleus, particularly when functionalized, is a known component in the design of ligands for transition metal catalysts. The sulfur atom in the thiophene ring can act as a soft donor, and the presence of other heteroatoms or functional groups can lead to chelating ligands with specific electronic and steric properties.

While direct utilization of this compound as a ligand is less common due to the reactivity of the aldehyde group, its derivatives are of significant interest. For example, condensation of the aldehyde with amines or hydrazines can lead to the formation of Schiff base ligands. These ligands are well-known for their ability to coordinate with a variety of metal ions, forming stable complexes that can act as catalysts in various organic transformations.

The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by the substituents on the thiophene ring. The electron-withdrawing nature of the chlorine atom in this compound can influence the electron density on the thiophene ring and any coordinated metal center.

| Ligand Type | Synthesis from Aldehyde | Coordinating Atoms | Potential Catalytic Applications |

| Schiff Base | Condensation with primary amines | N, S | Oxidation, reduction, C-C coupling reactions |

| Hydrazone | Condensation with hydrazines | N, N, S | Polymerization, asymmetric synthesis |

| β-diketone (via Claisen) | Reaction with a ketone | O, O, S | Lewis acid catalysis |

Table 2: Potential Ligands Derived from this compound and their Catalytic Applications

Precursor in the Development of Advanced Organic Materials

Thiophene-based polymers and small molecules are at the forefront of research in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The electrical and optical properties of these materials are highly dependent on the structure of the monomer unit and the nature of any substituents.

The aldehyde functionality of this compound offers a synthetic entry point to a variety of conjugated systems. For instance, Knoevenagel condensation with active methylene (B1212753) compounds can extend the π-conjugation, a key requirement for organic semiconductor materials. The resulting monomers can then be polymerized to form polythiophene derivatives with tailored properties. nih.govtandfonline.comtandfonline.com

The presence of the chlorine atom can also impact the material's properties. It can influence the polymer's solubility, morphology, and electronic energy levels, which are critical parameters for device performance. For example, the introduction of a chlorobenzotriazole moiety onto a polythiophene backbone has been shown to enhance the electroluminescence quantum efficiency in LEDs. acs.org

Furthermore, the development of thienothiophene-based materials for OLEDs demonstrates the importance of functionalized thiophene building blocks in creating efficient light-emitting compounds. beilstein-journals.org The synthesis of such materials often involves the coupling of various thiophene-based intermediates. nih.gov

| Material Class | Synthetic Approach from Aldehyde | Key Properties | Potential Applications |

| Conjugated Polymers | Polymerization of monomers from Knoevenagel condensation | Tunable bandgap, charge mobility | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Small Molecule Semiconductors | Elaboration into extended π-systems | High fluorescence quantum yield | Organic Light-Emitting Diodes (OLEDs) |

| Functional Dyes | Derivatization of the aldehyde | Strong absorption in the visible spectrum | Dye-Sensitized Solar Cells (DSSCs) |

Table 3: Potential Advanced Organic Materials Derived from this compound

Development and Validation of Analytical Procedures for 2 5 Chlorothiophen 2 Yl Propanal

Chromatographic Techniques (e.g., HPLC, GC)

Chromatographic techniques are paramount for the separation, identification, and quantification of 2-(5-Chlorothiophen-2-yl)propanal from related substances and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods due to their high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of moderately polar compounds like this compound. The development of an HPLC method involves the systematic optimization of several parameters to achieve the desired separation.

Column Selection: A C18 column is a common first choice, offering good retention and selectivity for a wide range of organic molecules.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The ratio is optimized to achieve an appropriate retention time and resolution from potential impurities.

Detection: Ultraviolet (UV) detection is often employed, with the detection wavelength selected at the absorbance maximum of this compound to ensure high sensitivity.

An illustrative example of HPLC method parameters is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography (GC):

For volatile and thermally stable compounds, GC offers an excellent alternative. The aldehyde functional group in this compound makes it amenable to GC analysis.

Column Selection: A capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-polysiloxane, is often suitable.

Injector and Detector Temperatures: These are optimized to ensure efficient vaporization of the sample without degradation.

Carrier Gas: An inert gas like helium or nitrogen is used at a constant flow rate.

Detection: A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity and a wide linear range.

A representative set of GC conditions is outlined in the following table.

| Parameter | Condition |

| Column | 5% Phenyl-Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial 100 °C for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min |

| Detection | Flame Ionization Detector (FID) |

Spectrophotometric and Spectroscopic Analytical Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound, as well as for quantitative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to determine the wavelength of maximum absorbance (λmax), which is crucial for setting the detection wavelength in HPLC. The UV spectrum is also a characteristic property that can aid in identification.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands for the aldehyde C=O stretch, C-H stretches, and the thiophene (B33073) ring vibrations would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's atomic connectivity.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it becomes a highly specific and sensitive method for both identification and quantification.

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| UV-Vis (in Methanol) | λmax around 250-260 nm |

| IR (KBr) | ~1680 cm⁻¹ (C=O stretch), ~2820, 2720 cm⁻¹ (aldehyde C-H stretch), C-S and C=C stretching from thiophene ring |

| ¹H NMR (CDCl₃) | Signals corresponding to the aldehyde proton, the methine proton, the methyl protons, and the thiophene ring protons |

| Mass Spectrometry (EI) | Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions |

Method Validation Principles and Regulatory Considerations (ICH Q14, Q2)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines Q14 (Analytical Procedure Development) and Q2(R2) (Validation of Analytical Procedures) provide a framework for these activities. gmp-compliance.orgfda.govich.orgeurachem.orgfda.govich.orgeuropa.eu

Specificity and Selectivity Assessment

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. amsbiopharma.com

For HPLC: Specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks. This can be assessed by analyzing a placebo formulation, known impurities, and stressed samples (e.g., exposed to heat, light, acid, base, and oxidation) to see if any degradation products co-elute with the main peak. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak.

For GC: Similar to HPLC, specificity is established by demonstrating the absence of interfering peaks at the retention time of this compound when analyzing blank and placebo samples.

Accuracy and Precision Determination

Accuracy refers to the closeness of the test results obtained by the method to the true value. amsbiopharma.comnih.govich.org It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

The table below shows illustrative accuracy data for an HPLC method.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 80 | 79.5 | 99.4 |

| 100 | 100.2 | 100.2 |

| 120 | 119.3 | 99.4 |

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories.

The following table provides representative precision data, expressed as the Relative Standard Deviation (RSD).

| Precision Level | Number of Determinations | Mean Assay (%) | RSD (%) |

| Repeatability | 6 | 99.8 | 0.5 |

| Intermediate Precision (Day 1 vs. Day 2) | 12 | 99.6 | 0.8 |

Robustness Evaluation and Parameter Range Definition

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ich.org

For an HPLC method, typical parameters to investigate for robustness include:

Flow rate (e.g., ± 0.1 mL/min)

Mobile phase composition (e.g., ± 2% organic component)

Column temperature (e.g., ± 5 °C)

pH of the mobile phase buffer (e.g., ± 0.2 units)

The effect of these variations on parameters like retention time, peak area, and resolution is evaluated. The method is considered robust if the results remain within acceptable criteria.

The following table illustrates a robustness study for an HPLC method.

| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Resolution |

| Flow Rate (mL/min) | 0.9 | 5.8 | 1.1 | 2.6 |

| 1.1 | 4.7 | 1.1 | 2.4 | |

| Acetonitrile (%) | 58 | 5.5 | 1.2 | 2.3 |

| 62 | 4.9 | 1.1 | 2.7 |

Defining the parameter ranges within which the method is robust is a key outcome of the analytical procedure development as described in ICH Q14. gmp-compliance.orgfda.govich.org

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(5-Chlorothiophen-2-yl)propanal, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves Claisen-Schmidt condensation or Friedel-Crafts acylation , where a thiophene derivative reacts with a propanal precursor. For example, coupling 5-chlorothiophene-2-carbaldehyde with a propanal derivative under acidic or basic catalysis (e.g., NaOH or H₂SO₄) can yield the target compound. Optimization includes:

- Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may require reflux conditions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Catalyst tuning : Acidic conditions favor electrophilic substitution, while bases deprotonate intermediates for nucleophilic attack .

Yield improvements are achieved via iterative purification (e.g., column chromatography) and monitoring by TLC .

Advanced: How can contradictions in spectroscopic data (e.g., NMR/IR) during characterization be resolved?

Answer:

Data inconsistencies often arise from impurities , solvent artifacts , or tautomerism . Methodological strategies include:

- Multi-technique validation : Cross-verify NMR (¹H/¹³C) and IR data. For instance, IR absorption at ~1647 cm⁻¹ confirms the carbonyl group, while NMR δ 7.0–7.8 ppm aligns with aromatic/thiophene protons .

- Computational modeling : Use tools like Mercury CSD to compare experimental crystallographic data with DFT-calculated structures, resolving ambiguities in bond lengths or angles .

- Isotopic labeling : ¹³C-labeled derivatives can clarify ambiguous carbon environments in complex spectra .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹, C-S at ~700 cm⁻¹) .

- NMR spectroscopy : ¹H NMR reveals proton environments (e.g., aldehyde proton at δ 9.5–10.0 ppm, thiophene protons at δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl carbons (~190–200 ppm) .

- HPLC/GC-MS : Quantifies purity and detects trace impurities using reverse-phase columns (C18) or MS fragmentation patterns .

Advanced: How does the electron-withdrawing chlorine on the thiophene ring influence reactivity in nucleophilic additions?

Answer:

The 5-chloro substituent increases the thiophene ring’s electrophilicity via inductive effects , activating the α-position for nucleophilic attack. This enhances reactivity in:

- Aldol condensations : The aldehyde group undergoes nucleophilic addition more readily in polar solvents (e.g., ethanol/water mixtures).

- Grignard reactions : Organometallic reagents target the aldehyde, with chlorine stabilizing transition states through resonance .

Kinetic studies (e.g., UV-Vis monitoring) and Hammett plots quantify these electronic effects .

Basic: What computational tools are used to model the molecular structure of this compound?

Answer:

- Mercury CSD : Visualizes crystallographic data and compares packing patterns with known structures .

- DFT calculations : Software like Gaussian predicts bond angles, electrostatic potentials, and reaction pathways (e.g., B3LYP/6-31G* basis sets) .

- Molecular docking : Tools like AutoDock assess binding affinities to biological targets (e.g., enzymes) for activity prediction .

Advanced: What experimental approaches elucidate the mechanism of substitution reactions involving this compound?

Answer:

- Kinetic isotope effects (KIE) : Deuterated analogs differentiate between SN1/SN2 pathways.

- Trapping intermediates : Use low-temperature NMR to isolate carbocation or radical intermediates in Friedel-Crafts reactions .

- Theoretical studies : Transition state analysis via DFT identifies rate-determining steps and steric effects .

Basic: How is the biological activity of this compound assessed in drug discovery?

Answer:

- In vitro assays : Antimicrobial activity tested via MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .

- Enzyme inhibition : Kinetic assays (e.g., fluorescence quenching) measure interactions with targets like cytochrome P450 .

- SAR studies : Modify substituents (e.g., replacing Cl with F) to correlate structure with activity .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

- SHELXL refinement : Adjusts atomic positions and thermal parameters using high-resolution X-ray data .

- Packing analysis : Identifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize specific conformations .

- Twinned data correction : SHELXD resolves overlapping reflections in twinned crystals, common in thiophene derivatives .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Column chromatography : Silica gel with hexane/ethyl acetate gradients separates aldehyde derivatives from byproducts.

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals .

- Distillation : Short-path distillation under reduced pressure minimizes thermal decomposition .

Advanced: How do solvent polarity and temperature affect stereoselectivity in asymmetric syntheses?

Answer:

- Polar solvents (e.g., DMSO) stabilize charged intermediates, favoring specific transition states.

- Low temperatures (−78°C) reduce kinetic competition, enhancing enantioselectivity in chiral catalyst systems (e.g., Evans auxiliaries) .

- Kinetic vs. thermodynamic control : Time-resolved NMR monitors product ratios under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.